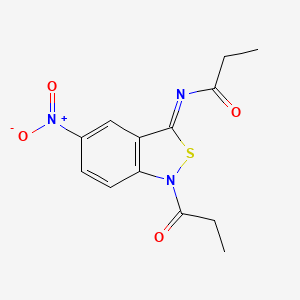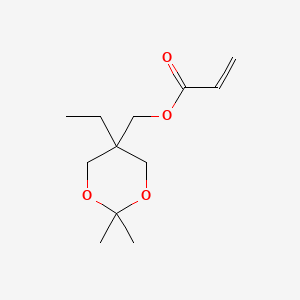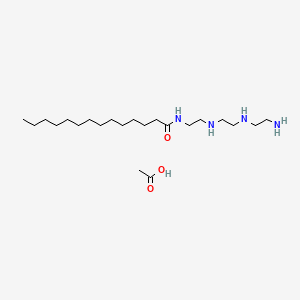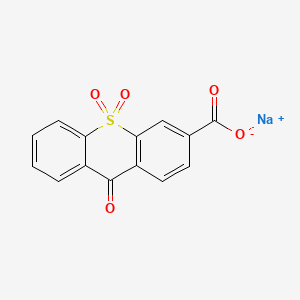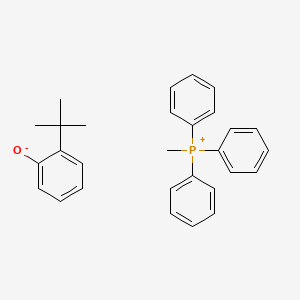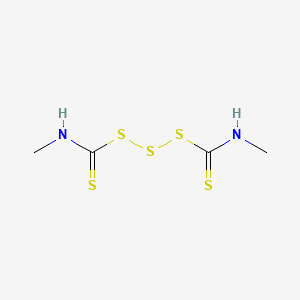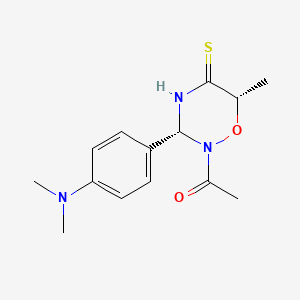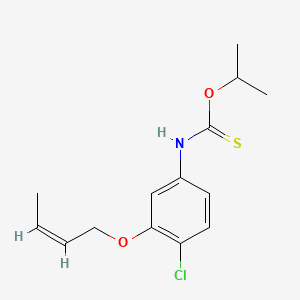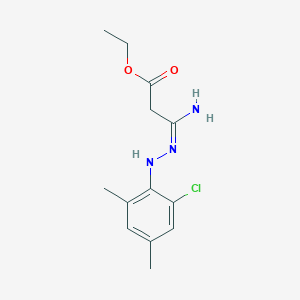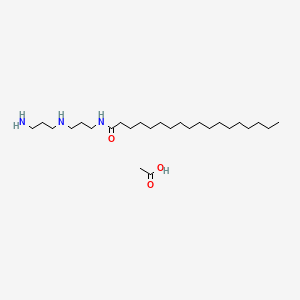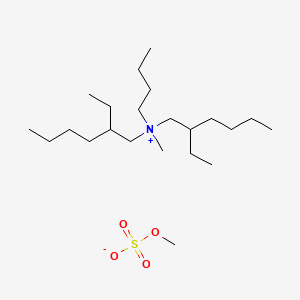![molecular formula C13H16N2O2S B12688835 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one CAS No. 93839-23-7](/img/structure/B12688835.png)
3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Alil-5-[(1-metilpirrolidin-2-ilideno)etilidén]-2-tioxo-oxazolidin-4-ona es un complejo compuesto orgánico conocido por su estructura química y propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Alil-5-[(1-metilpirrolidin-2-ilideno)etilidén]-2-tioxo-oxazolidin-4-ona típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de compuestos intermedios, que luego se someten a condiciones de reacción específicas para formar el producto final. Los reactivos comunes utilizados en la síntesis incluyen bromuro de alilo, metilpirrolidina y tiourea. Las condiciones de reacción a menudo implican temperaturas controladas, disolventes como etanol o metanol, y catalizadores para facilitar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El proceso se optimiza para la eficiencia, el rendimiento y la pureza, asegurando que el producto final cumpla con las especificaciones requeridas para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Alil-5-[(1-metilpirrolidin-2-ilideno)etilidén]-2-tioxo-oxazolidin-4-ona experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, y otros agentes reductores.
Sustitución: Halógenos, ácidos, bases y otros nucleófilos o electrófilos.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o alcoholes.
Aplicaciones Científicas De Investigación
3-Alil-5-[(1-metilpirrolidin-2-ilideno)etilidén]-2-tioxo-oxazolidin-4-ona tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus potenciales efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 3-Alil-5-[(1-metilpirrolidin-2-ilideno)etilidén]-2-tioxo-oxazolidin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Alil-5-[(1-metilpirrolidin-2-ilideno)etilidén]-2-oxo-oxazolidin-4-ona
- 3-Alil-5-[(1-metilpirrolidin-2-ilideno)etilidén]-2-tioxo-oxazolidin-4-tiona
Singularidad
En comparación con compuestos similares, 3-Alil-5-[(1-metilpirrolidin-2-ilideno)etilidén]-2-tioxo-oxazolidin-4-ona se destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
93839-23-7 |
|---|---|
Fórmula molecular |
C13H16N2O2S |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
(5E)-5-[(2Z)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H16N2O2S/c1-3-8-15-12(16)11(17-13(15)18)7-6-10-5-4-9-14(10)2/h3,6-7H,1,4-5,8-9H2,2H3/b10-6-,11-7+ |
Clave InChI |
MIMXHVDWSFTTPH-NAKBGQTNSA-N |
SMILES isomérico |
CN\1CCC/C1=C/C=C/2\C(=O)N(C(=S)O2)CC=C |
SMILES canónico |
CN1CCCC1=CC=C2C(=O)N(C(=S)O2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


